molecular formula C8H9ClO2S B6155467 ethyl 2-(5-chlorothiophen-3-yl)acetate CAS No. 1807168-30-4

ethyl 2-(5-chlorothiophen-3-yl)acetate

Cat. No. B6155467
CAS RN: 1807168-30-4
M. Wt: 204.7
InChI Key:
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Description

Ethyl 2-(5-chlorothiophen-3-yl)acetate is a chemical compound that has a wide range of applications in the fields of science and research. It is a colorless, odorless liquid that is highly soluble in a variety of organic solvents. The compound is used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 2-(5-chlorothiophen-3-yl)acetate is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of the compound and the carbon atom of the target molecule. This covalent bond is believed to be responsible for the compound’s ability to act as a catalyst in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, the compound has been shown to have a variety of effects on the body, including the inhibition of the enzyme responsible for the breakdown of certain drugs, as well as the inhibition of the production of certain hormones. The compound has also been shown to have an effect on the metabolism of certain drugs, as well as the absorption of certain drugs into the bloodstream.

Advantages and Limitations for Lab Experiments

The use of ethyl 2-(5-chlorothiophen-3-yl)acetate in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain, and it is highly soluble in a variety of organic solvents. Furthermore, the compound is stable and can be stored at room temperature for extended periods of time. However, the compound is also highly toxic, and must be handled with care.

Future Directions

The use of ethyl 2-(5-chlorothiophen-3-yl)acetate in scientific research is likely to continue to expand in the future. The compound could potentially be used in the development of new drugs and other pharmaceuticals, as well as in the synthesis of a variety of organic compounds. Additionally, the compound could be used to study the biochemical and physiological effects of various drugs, as well as to study the metabolism and absorption of various drugs into the bloodstream. Finally, the compound could be used in the development of new catalysts for the synthesis of various organic compounds.

Synthesis Methods

Ethyl 2-(5-chlorothiophen-3-yl)acetate can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of ethyl bromoacetate with 5-chlorothiophen-3-yl bromide in the presence of a base. This reaction proceeds in a two-step process, with the first step involving the formation of an ethyl ester and the second step involving the formation of the desired product. The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate, and yields of up to 95% can be achieved.

Scientific Research Applications

Ethyl 2-(5-chlorothiophen-3-yl)acetate is widely used in scientific research, particularly in the fields of organic synthesis, biochemistry, and pharmacology. It is used as a reagent in the synthesis of various organic compounds, such as thiophenes, pyridines, and benzodiazepines. The compound is also used to study the biochemical and physiological effects of various drugs, and is a key component in the synthesis of several drugs, including benzodiazepines, barbiturates, and non-steroidal anti-inflammatory drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(5-chlorothiophen-3-yl)acetate involves the reaction of 5-chlorothiophene-3-carboxylic acid with ethyl bromoacetate in the presence of a base to form ethyl 2-(5-chlorothiophen-3-yl)acetate.", "Starting Materials": [ "5-chlorothiophene-3-carboxylic acid", "ethyl bromoacetate", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 5-chlorothiophene-3-carboxylic acid and ethyl bromoacetate to a reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain ethyl 2-(5-chlorothiophen-3-yl)acetate as a yellow oil" ] }

CAS RN

1807168-30-4

Molecular Formula

C8H9ClO2S

Molecular Weight

204.7

Purity

95

Origin of Product

United States

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